molecular formula C17H17NO3S3 B2711987 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide CAS No. 2097929-81-0

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide

Cat. No.: B2711987
CAS No.: 2097929-81-0
M. Wt: 379.51
InChI Key: ZPSGTOMGGMJGAG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide is a complex organic compound that features a combination of thiophene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide likely involves multi-step organic reactions. Typical synthetic routes may include:

    Formation of the thiophene rings: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Coupling reactions: The thiophene and phenyl groups can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may involve strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its biological activity, including potential anti-inflammatory or anticancer properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene structures.

    Phenylsulfonamides: Compounds with sulfonamide groups attached to phenyl rings.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S3/c1-12-2-7-17(23-12)24(20,21)18-10-16(19)14-5-3-13(4-6-14)15-8-9-22-11-15/h2-9,11,16,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSGTOMGGMJGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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